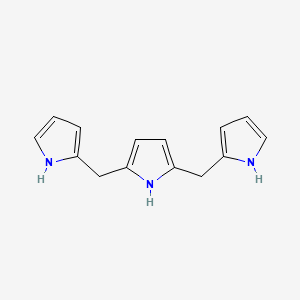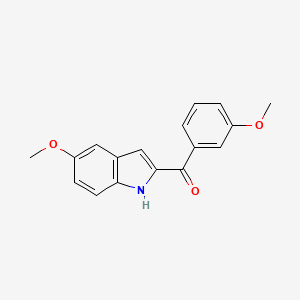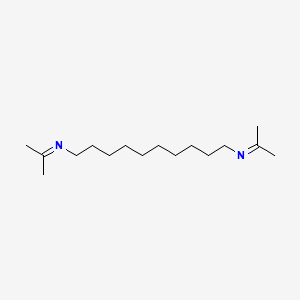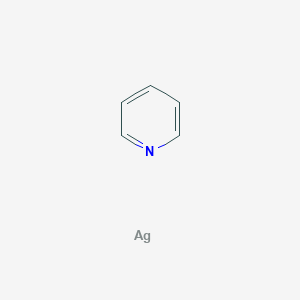![molecular formula C18H15NOS B14244997 4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide CAS No. 188926-95-6](/img/structure/B14244997.png)
4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a benzene ring, which is further substituted with a methyl group and a naphthylmethylidene group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide typically involves the reaction of 4-methylbenzenesulfinamide with naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the specific electrophile used.
Aplicaciones Científicas De Investigación
4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-naphthalen-1-ylbenzamide
- N-Methyl-1-(naphthalen-1-yl)methanamine
- 4-Methoxy-N-[1-(naphthalen-2-yl)ethyl]aniline
Uniqueness
4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide is unique due to its specific structural features, such as the presence of both a sulfinamide group and a naphthylmethylidene group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
188926-95-6 |
|---|---|
Fórmula molecular |
C18H15NOS |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(R)-4-methyl-N-(naphthalen-1-ylmethylidene)benzenesulfinamide |
InChI |
InChI=1S/C18H15NOS/c1-14-9-11-17(12-10-14)21(20)19-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3/t21-/m1/s1 |
Clave InChI |
NFWSAHHFSDGFML-OAQYLSRUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@@](=O)N=CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


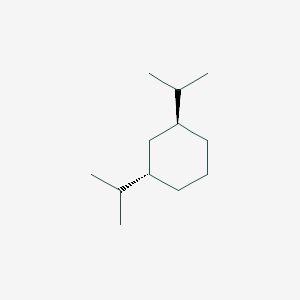
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

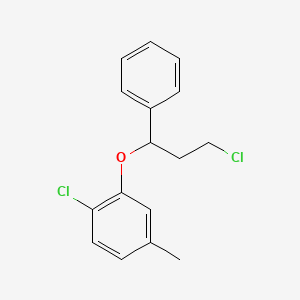

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)

![2H,7H-[1,4]Dioxepino[2,3-c]pyrrole, 3,4-dihydro-7-propyl-](/img/structure/B14244964.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
